1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclohexylpiperidine-3-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEXYL-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties . The unique structure of this compound makes it a promising candidate for various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50 °C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate (K2CO3) . Additionally, the iminophosphorane can react directly with excess carbon disulfide, followed by n-propylamine, and further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous K2CO3 to produce the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones .
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEXYL-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium carbonate (K2CO3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEXYL-3-PIPERIDINECARBOXAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEXYL-3-PIPERIDINECARBOXAMIDE involves the inhibition of protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can exert its anticancer and analgesic effects. The molecular targets and pathways involved include the inhibition of specific protein kinases that regulate cellular signaling processes .
Comparison with Similar Compounds
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEXYL-3-PIPERIDINECARBOXAMIDE is unique compared to other similar compounds due to its dual anticancer and analgesic properties. Similar compounds include:
2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones: These compounds also exhibit anticancer and analgesic properties.
1-aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones: These derivatives have been studied for their potential as analgesic and antitumor agents.
Properties
Molecular Formula |
C22H26N4O2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclohexylpiperidine-3-carboxamide |
InChI |
InChI=1S/C22H26N4O2/c27-22(25-16-8-2-1-3-9-16)15-7-6-12-26(13-15)21-20-19(23-14-24-21)17-10-4-5-11-18(17)28-20/h4-5,10-11,14-16H,1-3,6-9,12-13H2,(H,25,27) |
InChI Key |
LXTRKHLDHMYVEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
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